N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O3S and its molecular weight is 465.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Chemical Formula : C22H25ClFN3O2S
- Molecular Weight : 449.97 g/mol
The unique combination of a fluorobenzothiazole moiety, a morpholine ring, and a phenoxyacetamide functional group contributes to its distinct bioactive profile.
This compound exhibits significant biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown potent activity against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. Studies indicate that it inhibits cell proliferation by inducing apoptosis and arresting the cell cycle at specific phases .
- Modulation of Inflammatory Responses : Research has indicated that this compound can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This anti-inflammatory effect may enhance its therapeutic potential in treating cancers associated with chronic inflammation.
- Targeting Signaling Pathways : The compound has been observed to inhibit critical signaling pathways involved in cancer progression, notably the AKT and ERK pathways. These pathways are crucial for cell survival and proliferation, making them attractive targets for cancer therapy .
Biological Activity Evaluation
The biological activities of this compound have been evaluated using various assays:
Assay Type | Cell Line | Concentration Range | Effect Observed |
---|---|---|---|
MTT Assay | A431 | 1 - 4 μM | Significant inhibition of cell proliferation |
Flow Cytometry | A549 | 1 - 4 μM | Induction of apoptosis and cell cycle arrest |
ELISA | RAW264.7 | Not specified | Decreased levels of IL-6 and TNF-α |
Scratch Wound Healing | A431/A549 | Not specified | Inhibition of cell migration |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated a concentration-dependent reduction in viability, with IC50 values indicating potent anticancer properties comparable to established chemotherapeutics .
- Dual Action Against Inflammation and Cancer : Another study reported that the compound not only inhibited tumor growth but also modulated inflammatory responses, suggesting its potential as a dual-action therapeutic agent .
- Structural Modifications for Enhanced Activity : Variations in the chemical structure of benzothiazole derivatives have been shown to significantly influence biological activity. For instance, substituting different groups on the benzothiazole ring can enhance anticancer efficacy or alter pharmacokinetics .
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c23-17-7-8-19-20(15-17)30-22(24-19)26(10-4-9-25-11-13-28-14-12-25)21(27)16-29-18-5-2-1-3-6-18;/h1-3,5-8,15H,4,9-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBWRGYEULLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.